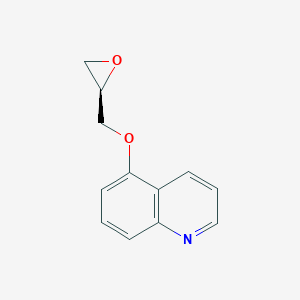

(R)-5-(Oxiran-2-ylmethoxy)quinoline

Übersicht

Beschreibung

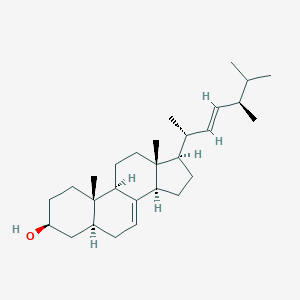

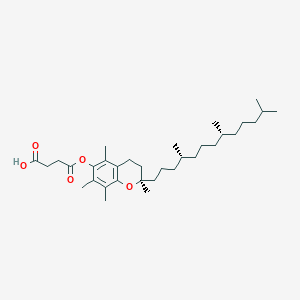

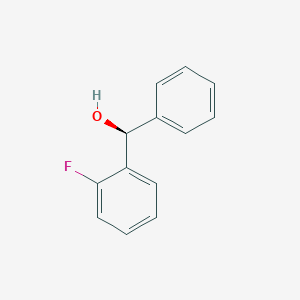

The compound “®-5-(Oxiran-2-ylmethoxy)quinoline” is a type of quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring .

Molecular Structure Analysis

The molecular structure of quinoline derivatives generally consists of a quinoline core with various functional groups attached. In the case of “®-5-(Oxiran-2-ylmethoxy)quinoline”, it would have an oxirane (epoxide) group and a methoxy group attached to the quinoline core .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, reaction with primary and secondary amines leads to aminoalcohols characterized by a high tendency to rearrangement and/or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary depending on their specific structure. Some general properties of quinoline derivatives include their molecular formula, molecular weight, and possibly their melting and boiling points .Wissenschaftliche Forschungsanwendungen

Pharmacology

®-5-(Oxiran-2-ylmethoxy)quinoline: is a compound of interest in pharmacological research due to its potential biological activity. While specific applications in pharmacology are not detailed in the search results, compounds like this are typically investigated for their therapeutic potential, including their use as intermediates in the synthesis of more complex molecules that may have medicinal properties .

Organic Synthesis

In organic synthesis, ®-5-(Oxiran-2-ylmethoxy)quinoline can serve as a building block for the construction of complex organic molecules. Its oxirane (epoxide) group is particularly reactive and can undergo various ring-opening reactions, making it a valuable intermediate in the synthesis of a wide range of organic compounds .

Analytical Chemistry

Analytical chemists may explore the use of ®-5-(Oxiran-2-ylmethoxy)quinoline as a standard or reagent in chemical analysis. Due to its distinct chemical structure, it could be used to calibrate instruments or as a reactant in assays to detect or quantify other substances .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that act on epoxides. Understanding how ®-5-(Oxiran-2-ylmethoxy)quinoline interacts with biological molecules can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Environmental Science

®-5-(Oxiran-2-ylmethoxy)quinoline: might be used in environmental science to study the degradation of quinoline derivatives in the environment or their potential toxicity to microorganisms. It could also be a model compound for understanding the environmental fate of similar organic pollutants .

Agricultural Science

In agricultural science, research might focus on the effects of quinoline derivatives like ®-5-(Oxiran-2-ylmethoxy)quinoline on plant growth or soil health. It could also be studied for its potential use as a precursor in the synthesis of agrochemicals .

Nanotechnology

While specific applications in nanotechnology are not detailed in the search results, compounds with unique structures such as ®-5-(Oxiran-2-ylmethoxy)quinoline could be investigated for their potential use in creating novel nanomaterials or as part of nanoscale sensors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[[(2R)-oxiran-2-yl]methoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRYHBTWIHLITG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471323 | |

| Record name | (R)-5-(Oxiran-2-ylmethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-(Oxiran-2-ylmethoxy)quinoline | |

CAS RN |

145679-40-9 | |

| Record name | (R)-5-(Oxiran-2-ylmethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)

![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)